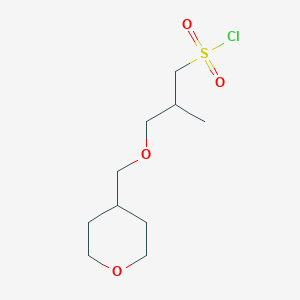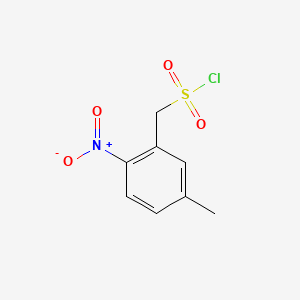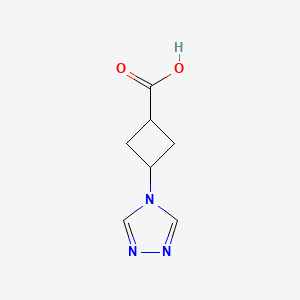
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isobutyl group and a methyl group attached to the triazole ring, along with an ethanamine side chain. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutyl hydrazine with methyl isocyanate to form the triazole ring. The resulting intermediate is then reacted with ethylamine to introduce the ethanamine side chain. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazoles with various functional groups attached to the ring.
Applications De Recherche Scientifique
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The isobutyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Isobutyl-1-methyl-1h-1,2,3-triazol-5-yl)ethan-1-amine: Similar structure but with a different arrangement of nitrogen atoms in the triazole ring.
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but with the ethanamine side chain attached at a different position on the triazole ring.
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine: Similar structure but with a propanamine side chain instead of ethanamine.
Uniqueness
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its hydrophobic interactions, while the ethanamine side chain provides opportunities for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C9H18N4 |
|---|---|
Poids moléculaire |
182.27 g/mol |
Nom IUPAC |
1-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]ethanamine |
InChI |
InChI=1S/C9H18N4/c1-6(2)5-8-11-9(7(3)10)13(4)12-8/h6-7H,5,10H2,1-4H3 |
Clé InChI |
LOMOWSRJWLFTEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN(C(=N1)C(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)







![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)
